Coupling Agent: Z-Gly-OSu acts as a versatile coupling agent for introducing glycine, the simplest amino acid, into peptides. The N-hydroxysuccinimide (NHS) ester group of Z-Gly-OSu reacts efficiently with the primary amine of another peptide or amino acid, forming an amide bond. This selective reaction allows for the controlled addition of glycine to the N-terminus (beginning) or side chain of a peptide ().
Solid-Phase Peptide Synthesis (SPPS):
Widely Used Reagent: Z-Gly-OSu is a popular choice in SPPS, a technique for synthesizing peptides on a solid support. The benzyloxycarbonyl (Z) group protects the glycine's amino group during chain elongation, preventing unwanted side reactions. After peptide chain assembly, the Z group can be selectively cleaved under mild acidic conditions to reveal the free amine group of glycine, ready for further manipulation ().
Bioconjugation:
Protein Modification: Z-Gly-OSu can be used for bioconjugation, where it covalently links glycine to proteins or other biomolecules. The NHS ester group reacts with lysine residues or other primary amines present on the biomolecule, introducing a glycine moiety for further functionalization ().
Glycopeptide Synthesis:
Glycosylation: Z-Gly-OSu can be a useful intermediate in the synthesis of glycopeptides, carbohydrate-containing peptides. The free amine group of glycine introduced by Z-Gly-OSu can be further reacted with a glycosyl donor, leading to the attachment of a sugar moiety to the peptide ().
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